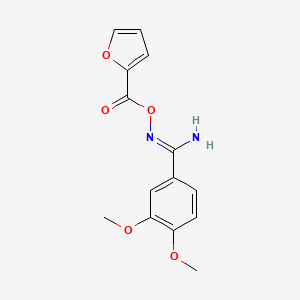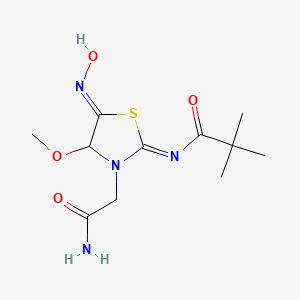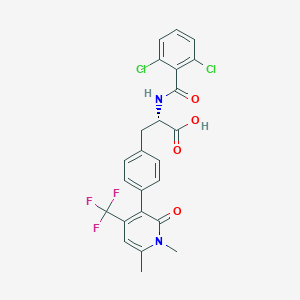
RO0505376
Vue d'ensemble
Description
N-(2,6-dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine is an L-phenylalanine derivative that is N-(2,6-dichlorobenzoyl)-L-phenylalanine carrying an additional 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl substituent at position 4 on the phenyl ring. It is a L-phenylalanine derivative, a N-acyl-L-amino acid, a pyridone and an organofluorine compound.
Applications De Recherche Scientifique
VCAM/VLA-4 Antagonist Activity
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine derivatives are synthesized to optimize the substitution on the N-benzoyl moiety for VCAM/VLA-4 antagonist activity. The disubstitution in the 2- and 6-positions is favored, with a range of small alkyl and halogen tolerated. This research aids in understanding the bioactive conformation of these compounds (Sidduri et al., 2002).
Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines, which include derivatives of N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine, have been studied for enantioselective reductions of activated carbonyl compounds to corresponding alcohols. The study explores the scope and structural effects of these reductions, contributing to the field of asymmetric synthesis (Talma et al., 1985).
Reactivity Studies
The compound's reactivity has been studied in various chemical reactions. For instance, the reactivity of certain derivatives towards amino-6-oxopyridine-3-carboxylate derivatives has been investigated, leading to the synthesis of different chromanone and chromenone products. This research contributes to the understanding of the chemical properties and reactivity of such complex molecules (El‐Shaaer et al., 2014).
Phenylalanine Hydroxylase Studies
Studies have been conducted on phenylalanine hydroxylase, which involves the hydroxylation of L-phenylalanine. While not directly involving N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine, these studies contribute to the broader understanding of the biochemical pathways and mechanisms in which similar compounds may be involved (Cotton, 1971).
Photoactivatable Analogue Studies
Research involving the use of Boc-protected derivatives of photoactivatable, carbene-generating analogues of phenylalanine, closely related to N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine, for acylation reactions, has contributed to the understanding of biological active misaminoacylated tRNAs (Baldini et al., 1988).
Propriétés
Formule moléculaire |
C24H19Cl2F3N2O4 |
|---|---|
Poids moléculaire |
527.3 g/mol |
Nom IUPAC |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)pyridin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C24H19Cl2F3N2O4/c1-12-10-15(24(27,28)29)19(22(33)31(12)2)14-8-6-13(7-9-14)11-18(23(34)35)30-21(32)20-16(25)4-3-5-17(20)26/h3-10,18H,11H2,1-2H3,(H,30,32)(H,34,35)/t18-/m0/s1 |
Clé InChI |
IBAZQIKVHCLTHH-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F |
SMILES canonique |
CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
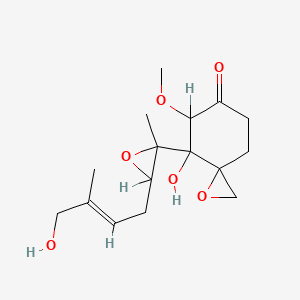
![[(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B1242330.png)
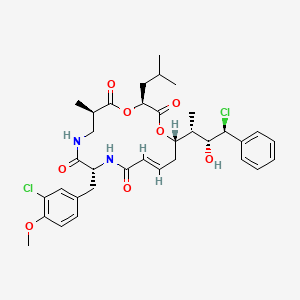
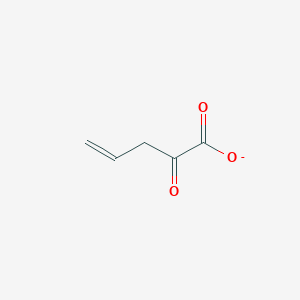
![4-[18F]Fluorobenzyl-triphenylphosphonium](/img/structure/B1242337.png)
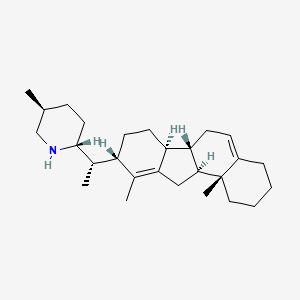
![4H-benzo[de]isoquinoline](/img/structure/B1242339.png)
![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
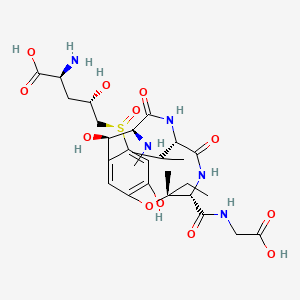
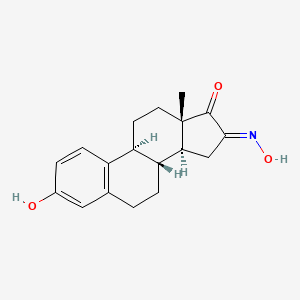
![N-{(E)-[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B1242344.png)
